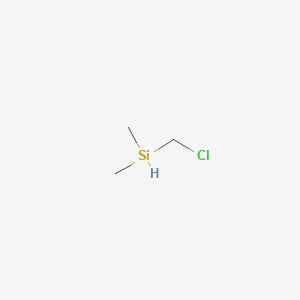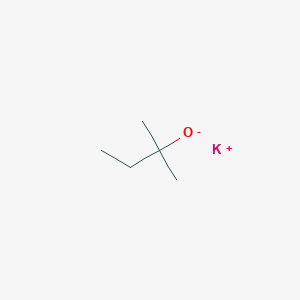
potassium;tetrakis(4-tert-butylphenyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “potassium;tetrakis(4-tert-butylphenyl)boranuide” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “potassium;tetrakis(4-tert-butylphenyl)boranuide” involves specific chemical reactions and conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and identification of small molecules . The preparation process often requires the removal of proteins and other constituents to avoid clogging the chromatography column and to improve chromatographic performance .
Industrial Production Methods
In industrial settings, the production of “this compound” may involve large-scale chemical reactions under controlled conditions. The use of advanced technologies and equipment ensures the purity and consistency of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
The compound “potassium;tetrakis(4-tert-butylphenyl)boranuide” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions may vary, including temperature, pressure, and the presence of solvents.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. These products are often analyzed using techniques such as LC-MS/MS to determine their composition and properties .
Scientific Research Applications
The compound “potassium;tetrakis(4-tert-butylphenyl)boranuide” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of “potassium;tetrakis(4-tert-butylphenyl)boranuide” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “potassium;tetrakis(4-tert-butylphenyl)boranuide” include those with similar molecular structures and reactivity. These compounds may share certain properties and applications but also have unique characteristics that distinguish them from "this compound" .
Uniqueness
The uniqueness of “this compound” lies in its specific molecular structure and the particular reactions it undergoes. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
potassium;tetrakis(4-tert-butylphenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52B.K/c1-37(2,3)29-13-21-33(22-14-29)41(34-23-15-30(16-24-34)38(4,5)6,35-25-17-31(18-26-35)39(7,8)9)36-27-19-32(20-28-36)40(10,11)12;/h13-28H,1-12H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPXNGBLXJXCEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(C)(C)C)(C2=CC=C(C=C2)C(C)(C)C)(C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=C(C=C1)C(C)(C)C)(C2=CC=C(C=C2)C(C)(C)C)(C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52BK |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tris[N,N-bis(trimethylsilyl)amide]yttrium](/img/structure/B7802121.png)








![potassium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B7802209.png)




